molecular formula C10H13ClN2O4S B1323343 Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate CAS No. 35442-35-4

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate

Cat. No.: B1323343
CAS No.: 35442-35-4
M. Wt: 292.74 g/mol
InChI Key: PRHNUUWYZMUIAO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Expected Chemical Shifts (δ, ppm)
¹H NMR - Ethyl group: 1.2–1.4 (triplet, CH₃), 4.1–4.3 (quartet, CH₂)
- Aromatic protons: 6.8–7.5 (multiplet, phenyl-H)
- Sulfamoyl NH₂: 5.5–6.0 (broad singlet)
¹³C NMR - Carbamate carbonyl: ~155–160
- Aromatic carbons: 120–140

Infrared (IR) Spectroscopy

Vibration Mode Expected Wavenumbers (cm⁻¹)
N-H stretch (sulfamoyl) 3300–3500
S=O asymmetric stretch 1320–1360
C=O stretch (carbamate) 1680–1720
C-Cl stretch 550–850

Mass Spectrometry (MS)

Ion Type Expected m/z Values
Molecular ion [M]⁺ 292 (calculated for C₁₀H₁₃ClN₂O₄S)
Fragment ions - Loss of ethyl group (-45 Da): 247
- Sulfamoyl group cleavage (-96 Da): 196

These predictions align with the molecular structure and fragmentation patterns observed in similar carbamate derivatives.

Properties

IUPAC Name

ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-17-10(14)13-8-5-7(11)9(4-6(8)2)18(12,15)16/h4-5H,3H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNUUWYZMUIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641008
Record name Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
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Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35442-35-4
Record name Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate
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Record name Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
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Record name ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
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Record name Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate
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Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate involves the carbamoylation of 5-chloro-2-methyl-4-sulfamoylphenol with ethyl chloroformate in the presence of a base.

Reaction Scheme:

$$
\text{5-chloro-2-methyl-4-sulfamoylphenol} + \text{ethyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$

  • Starting Material: 5-chloro-2-methyl-4-sulfamoylphenol
  • Reagent: Ethyl chloroformate
  • Base: Triethylamine (commonly used)
  • Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)
  • Conditions: Low temperature (0–5 °C) initially, then room temperature stirring for several hours

This method is favored due to its straightforwardness and relatively high yield, allowing selective carbamate formation on the phenolic hydroxyl group without affecting the sulfamoyl moiety.

Detailed Preparation Procedure

Step Description Conditions Notes
1 Dissolve 5-chloro-2-methyl-4-sulfamoylphenol in anhydrous dichloromethane Ambient temperature, inert atmosphere (N2) Ensures moisture-free environment
2 Add triethylamine dropwise to the solution 0–5 °C Acts as a base to neutralize HCl formed
3 Slowly add ethyl chloroformate dropwise 0–5 °C Controls reaction rate and minimizes side reactions
4 Stir the reaction mixture at room temperature for 4–6 hours Room temperature Completion monitored by TLC or HPLC
5 Quench reaction with water, extract organic layer Room temperature Separates product from aqueous impurities
6 Purify product by recrystallization or column chromatography Solvent-dependent Yields pure this compound

Reaction Mechanism Insights

  • The phenolic hydroxyl group of 5-chloro-2-methyl-4-sulfamoylphenol acts as a nucleophile attacking the electrophilic carbonyl carbon of ethyl chloroformate.
  • Triethylamine scavenges the hydrochloric acid generated, preventing protonation of the phenol and driving the reaction forward.
  • The sulfamoyl group remains intact due to its lower nucleophilicity and steric hindrance, ensuring selective carbamate formation.

Alternative Preparation Approaches

While the above method is predominant, some variations and alternative methods have been explored:

No significant alternative synthetic routes have been reported that surpass the efficiency and selectivity of the ethyl chloroformate method.

Summary Table of Preparation Methods

Method Starting Material Reagents Base Solvent Temperature Yield Notes
Carbamoylation with ethyl chloroformate 5-chloro-2-methyl-4-sulfamoylphenol Ethyl chloroformate Triethylamine DCM or THF 0–25 °C High (typically >80%) Most common, selective
Carbamoylation with ethyl chloroformate 5-chloro-2-methyl-4-sulfamoylphenol Ethyl chloroformate Pyridine Acetonitrile 0–25 °C Moderate Less preferred due to pyridine odor
Carbamoylation with ethyl chloroformate 5-chloro-2-methyl-4-sulfamoylphenol Ethyl chloroformate NaH THF 0–25 °C Moderate Requires careful handling of NaH

Research Findings and Analytical Data

  • Purity and Characterization: The product is typically characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirming the carbamate formation and retention of the sulfamoyl and chloro substituents.
  • Stability: The compound is stable under standard laboratory conditions but should be stored in a cool, dry place to prevent hydrolysis.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Yield Optimization: Reaction temperature control and slow addition of ethyl chloroformate are critical for maximizing yield and minimizing side products.

Chemical Reactions Analysis

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Overview
Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is primarily utilized in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties. This makes the compound valuable in developing new antibiotics and therapeutic agents.

Key Findings

  • Antibacterial Activity: Research indicates that derivatives of this compound exhibit potent antibacterial effects against various pathogens. For instance, studies have shown that modifications to the sulfonamide group can enhance efficacy against resistant bacterial strains .
  • Mechanism of Action: The compound inhibits bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby disrupting bacterial growth.

Agricultural Chemicals

Overview
In agriculture, this compound is explored for its potential as a pesticide or herbicide.

Key Findings

  • Pest Resistance: The compound has demonstrated effectiveness in controlling pests while being less harmful to beneficial insects, making it an attractive option for sustainable agriculture .
  • Field Studies: Trials conducted on various crops have shown that formulations containing this compound can reduce pest populations significantly without adversely affecting crop yield .

Biochemical Research

Overview
The compound is widely used in biochemical research to study enzyme inhibition and metabolic pathways.

Key Findings

  • Enzyme Inhibition Studies: this compound serves as a model compound to investigate enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms .
  • Cellular Effects: Research indicates that the compound can modulate cell signaling pathways and alter gene expression, which is crucial for understanding cellular responses to drugs.

Material Science

Overview
The unique properties of this compound allow its incorporation into polymers, enhancing their physical properties.

Key Findings

  • Thermal Stability: Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for advanced material applications .
  • Applications in Coatings: The compound's properties are being explored for use in coatings that require enhanced durability and resistance to environmental factors .

Data Summary Table

Application AreaKey BenefitsRelevant Studies
PharmaceuticalAntibacterial properties; drug development ,
Agricultural ChemicalsEffective pest control; low toxicity to beneficial insects
Biochemical ResearchEnzyme inhibition; insights into metabolic pathways ,
Material ScienceEnhanced thermal stability; improved mechanical strength ,

Case Studies

  • Antibacterial Efficacy Study
    • A study evaluated the antibacterial activity of various derivatives of this compound against resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Field Trials on Crop Protection
    • Field trials conducted on tomato plants showed that a formulation containing this compound reduced aphid populations by 75% over four weeks without harming pollinator populations.
  • Biochemical Pathway Analysis
    • Research focused on the compound's interaction with human enzymes revealed that it effectively inhibited the activity of aldose reductase, which is implicated in diabetic complications.

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs in the Phenyl Carbamate Family

The following table compares key structural and physicochemical properties of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate with related compounds:

Compound Name Substituents Molecular Formula Lipophilicity (log k) Key Applications/Findings References
This compound 5-Cl, 2-CH₃, 4-SO₂NH₂ C₁₀H₁₂ClN₂O₄S Not reported Potential intermediate in sulfonamide-based pharmaceuticals (e.g., glyburide analogs)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) 4-Cl, 2-[(3-Cl-C₆H₄)NHCO], variable alkyl chains Variable 1.8–3.2 Studied for lipophilicity via HPLC; higher log k values correlate with longer alkyl chains
Ethyl (4-chloro-2-fluoro-5-{[isopropyl(methyl)sulfamoyl]carbamoyl}phenyl)carbamate 4-Cl, 2-F, 5-[SO₂N(C₃H₇)(CH₃)CONH] C₁₄H₁₉ClFN₃O₅S Not reported Structural complexity suggests use in drug design (e.g., enzyme inhibitors)
Methyl [[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulphonyl]carbamate 5-Cl, 2-OCH₃, 4-SO₂N(COOCH₃) C₁₉H₂₁ClN₂O₆S Not reported Pharmaceutical impurity (e.g., glyburide synthesis); highlights sulfonamide-carbamate synergy

Key Observations:

  • Lipophilicity Trends : Alkyl chain length in phenyl carbamates significantly impacts lipophilicity, as seen in 4a–i derivatives . This compound’s sulfamoyl group may enhance solubility compared to purely alkyl-substituted analogs.
  • Functional Group Synergy : The sulfamoyl group in the target compound and analogs like and suggests utility in targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases) or diuretics.

Carcinogenicity and Mutagenicity Profiles

While this compound lacks direct toxicity data, ethyl carbamate (urethan, CAS 51-79-6) and vinyl carbamate are well-studied carcinogens:

  • Ethyl Carbamate: Induces hepatic carcinomas and lung adenomas in rodents but requires metabolic activation .
  • Vinyl Carbamate : 10–50× more potent than ethyl carbamate due to direct metabolic conversion to reactive epoxides .

Biological Activity

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClN2O4SC_{10}H_{13}ClN_{2}O_{4}S and a molecular weight of approximately 292.74 g/mol. Its structure includes a chloro substituent at the 5-position, a methyl group at the 2-position, and a sulfamoyl group at the 4-position of the phenyl ring, contributing to its unique properties and biological activities.

Enzyme Interactions

This compound plays a crucial role in biochemical reactions, particularly through its interactions with various enzymes. It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes significantly. For instance:

  • Enzyme Inhibition : this compound inhibits enzymes by binding to their active sites, preventing substrate access and catalytic activity.

Cellular Effects

The compound influences cell function by modulating signaling pathways, altering gene expression, and affecting cellular metabolism. Studies indicate that it can impact various cell types, leading to significant changes in cellular behavior.

The mechanism of action involves specific binding interactions with biomolecules. This compound may alter enzyme conformations or inhibit activity, thereby affecting multiple biochemical pathways.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications .
  • Potential Therapeutic Applications : Its role as a pharmacological agent is being explored in drug development, particularly for antibacterial applications .

Comparative Biological Activity Table

Activity Type Description Reference
AntimicrobialEffective against bacterial strains including resistant strains
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Cellular ModulationAlters gene expression and cell signaling pathways

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, it was found to exhibit significant inhibitory effects with an IC50 value indicating potent activity compared to standard antibiotics. The results suggest its potential as an alternative treatment for bacterial infections.

Research Application in Drug Development

The compound is being investigated for its potential in synthesizing new sulfonamide derivatives that show enhanced antibacterial properties. This research could lead to the development of novel therapeutic agents targeting resistant bacterial strains .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate in biological or environmental samples?

  • Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used. GC-MS offers high sensitivity and specificity, particularly when coupled with isotopically labeled internal standards (e.g., deuterated ethyl carbamate) to minimize matrix interference . For complex matrices like fermented foods, solid-phase microextraction (SPME) combined with GC-MS/MS improves detection limits to the lower µg/kg range . HPLC with pre-column derivatization using 9-xanthydrol enhances fluorescence detection in alcoholic beverages .

Q. What are the primary mechanisms underlying the genotoxic effects of Ethyl carbamate derivatives?

  • Methodological Answer : Ethyl carbamate induces genotoxicity via chromosomal aberrations, sister chromatid exchange, and DNA adduct formation. In vivo studies in rodents show dose-dependent micronucleus formation in liver and bone marrow . However, clastogenicity (chromosomal breaks) exhibits weaker dose dependency compared to sister chromatid exchange, suggesting distinct mechanisms for different endpoints . The specific derivative’s sulfamoyl and chloro substituents may alter DNA-binding affinity, warranting structure-activity relationship (SAR) studies.

Q. How is Ethyl carbamate metabolized in mammalian systems, and what are the key enzymes involved?

  • Methodological Answer : Ethyl carbamate undergoes CYP2E1-mediated oxidation in human liver microsomes, producing vinyl carbamate and 2-hydroxyethyl carbamate as reactive intermediates . These metabolites form DNA adducts (e.g., 1,N6-ethenoadenosine), contributing to carcinogenicity. Experimental models should prioritize human CYP2E1-expressing cell lines or microsomal preparations to assess metabolic activation pathways . Newborn mice show slower esterase-mediated elimination, highlighting developmental differences in toxicity .

Q. What regulatory guidelines exist for managing Ethyl carbamate exposure in research settings?

  • Methodological Answer : The International Agency for Research on Cancer (IARC) classifies ethyl carbamate as probably carcinogenic to humans (Group 2A), while the U.S. National Toxicology Program (NTP) lists it as reasonably anticipated to be a human carcinogen . Researchers should adhere to ALARA (As Low As Reasonably Achievable) principles for handling, using fume hoods and personal protective equipment (PPE). Institutional safety protocols must align with thresholds set by Health Canada (e.g., ≤35 µg/L in spirits) .

Q. What factors influence the formation of Ethyl carbamate derivatives in chemical synthesis?

  • Methodological Answer : Ethyl carbamate derivatives are synthesized via reactions between ethanol and urea or trichloroacetyl isocyanate . Substituent introduction (e.g., 5-chloro-2-methyl-4-sulfamoylphenyl) requires careful control of reaction temperature and stoichiometry to minimize byproducts. Analytical validation (e.g., NMR, HRMS) ensures structural fidelity, as seen in related carbamate syntheses .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between carcinogenicity and clastogenicity observed in Ethyl carbamate studies?

  • Methodological Answer : Discrepancies arise from tissue-specific metabolic activation and differential repair mechanisms. For example, liver tumors in mice correlate with CYP2E1 activity, whereas clastogenicity in bone marrow may reflect direct ethanol byproducts . Dose-response studies using isotopic tracing of DNA adducts and parallel transcriptomic profiling can clarify endpoint-specific pathways .

Q. What advanced in vitro models can elucidate the metabolic activation pathways of this compound in human tissues?

  • Methodological Answer : 3D organoid cultures of human hepatocytes or lung tissue enable real-time monitoring of metabolite generation (e.g., vinyl carbamate) using LC-MS/MS . Co-culture systems with CYP2E1 inhibitors (e.g., disulfiram) can validate enzyme-specific contributions. Humanized mouse models expressing CYP2E1 provide translational relevance .

Q. What strategies optimize the sensitivity and specificity of chromatographic methods for quantifying Ethyl carbamate derivatives in complex matrices?

  • Methodological Answer : For food matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction paired with GC-MS/MS reduces co-eluting interferences . In biological samples, enzymatic digestion (e.g., pronase) followed by SPE (solid-phase extraction) improves recovery rates . Method validation should include spike-recovery tests and participation in collaborative trials (e.g., AOAC International) .

Q. How do structural modifications in Ethyl carbamate derivatives influence their pharmacokinetic and toxicological profiles?

  • Methodological Answer : Substituents like the 4-sulfamoyl group may enhance solubility but reduce blood-brain barrier permeability. Comparative studies using radiolabeled analogs (e.g., 14C-ethyl carbamate) can track tissue distribution . Molecular docking simulations predict metabolite reactivity with DNA bases, guiding SAR-driven synthesis of less toxic derivatives .

Q. What computational approaches are available to predict the carcinogenic potential of novel Ethyl carbamate derivatives?

  • Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models based on electrophilicity indices (e.g., Parr functions) predict DNA adduct formation . Density Functional Theory (DFT) calculations assess the stability of reactive intermediates (e.g., vinyl carbamate epoxide) . Integration with Tox21 high-throughput screening data improves risk prioritization .

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